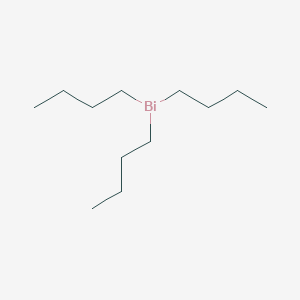
TRIBUTYLBISMUTHINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIBUTYLBISMUTHINE is an organobismuth compound with the chemical formula Bi(C4H9)3 It is a member of the organometallic compounds where bismuth is bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TRIBUTYLBISMUTHINE can be synthesized through the reaction of bismuth trichloride (BiCl3) with tributylmagnesium bromide (C4H9MgBr). The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolve bismuth trichloride in anhydrous ether.
- Add tributylmagnesium bromide to the solution.
- Stir the mixture at low temperatures to facilitate the reaction.
- Isolate the product by filtration and purification.
The reaction can be represented as:
BiCl3+3C4H9MgBr→Bi(C4H9)3+3MgBrCl
Industrial Production Methods
Industrial production of bismuthine, tributyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for mixing and purification helps in scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
TRIBUTYLBISMUTHINE undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form bismuth oxides.
Reduction: Can be reduced to elemental bismuth under specific conditions.
Substitution: Undergoes substitution reactions where the butyl groups are replaced by other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Bismuth oxides (Bi2O3).
Reduction: Elemental bismuth.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
TRIBUTYLBISMUTHINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of bismuth-containing materials and as a precursor for other organobismuth compounds.
Mecanismo De Acción
The mechanism of action of bismuthine, tributyl- involves its interaction with molecular targets through its organometallic bonds. In biological systems, it can interfere with enzyme activity and disrupt cellular processes. The compound’s ability to form stable complexes with various ligands makes it effective in catalysis and other chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylbismuthine (Bi(C6H5)3): Another organobismuth compound with phenyl groups instead of butyl groups.
Bismuthine (BiH3): A simpler hydride of bismuth.
Bismuthinidene (R-Bi): Compounds with a bismuth center bonded to organic groups.
Uniqueness
TRIBUTYLBISMUTHINE is unique due to its specific organometallic structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various applications that other bismuth compounds may not be able to achieve.
Propiedades
Número CAS |
3692-81-7 |
|---|---|
Fórmula molecular |
C12H27Bi |
Peso molecular |
380.32 g/mol |
Nombre IUPAC |
tributylbismuthane |
InChI |
InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
Clave InChI |
MTWZZHCSSCNQBI-UHFFFAOYSA-N |
SMILES |
CCCC[Bi](CCCC)CCCC |
SMILES canónico |
CCCC[Bi](CCCC)CCCC |
Pictogramas |
Flammable |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Boc-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1621150.png)
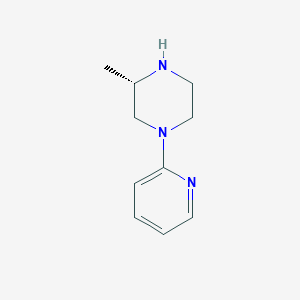

![2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1621155.png)
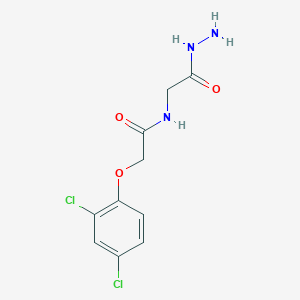
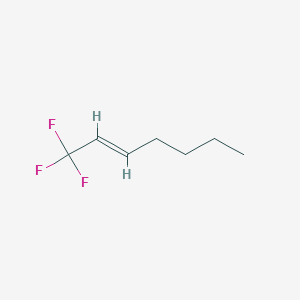
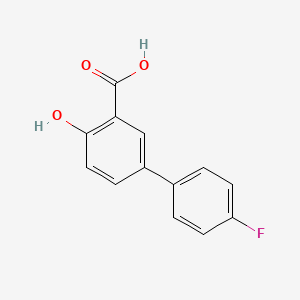

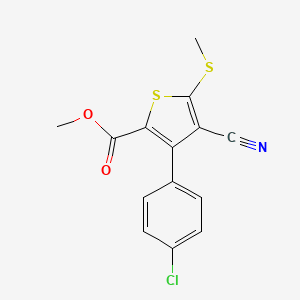

![3-chloro-6-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridazine](/img/structure/B1621167.png)
![4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B1621168.png)
![3-[(4-Chlorobenzyl)thio]propanenitrile](/img/structure/B1621169.png)
![4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621171.png)
